molecular formula C24H27NO5S B11420205 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11420205
M. Wt: 441.5 g/mol
InChI Key: CNZZBSLWIVKEGP-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzofuran ring, a tetrahydrothiophene dioxide moiety, and an ethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Tetrahydrothiophene Dioxide Moiety: This step may involve oxidation reactions to introduce the sulfone group.

    Attachment of the Ethoxybenzyl Group: This can be done through nucleophilic substitution reactions.

    Formation of the Acetamide Linkage: This step typically involves amide bond formation using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene dioxide moiety.

    Reduction: Reduction reactions might target the carbonyl group in the acetamide linkage.

    Substitution: The benzofuran ring and the ethoxybenzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds are often explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include proteins, nucleic acids, or cell membranes, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxybenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide: Lacks the tetrahydrothiophene dioxide moiety.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide: Lacks the ethoxybenzyl group.

Uniqueness

The presence of both the tetrahydrothiophene dioxide moiety and the ethoxybenzyl group in N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide makes it unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H27NO5S

Molecular Weight

441.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-ethoxyphenyl)methyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C24H27NO5S/c1-3-29-21-7-5-18(6-8-21)14-25(20-10-11-31(27,28)16-20)24(26)13-19-15-30-23-9-4-17(2)12-22(19)23/h4-9,12,15,20H,3,10-11,13-14,16H2,1-2H3

InChI Key

CNZZBSLWIVKEGP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)CC3=COC4=C3C=C(C=C4)C

Origin of Product

United States

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